5-Methyl-3-phenylisothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

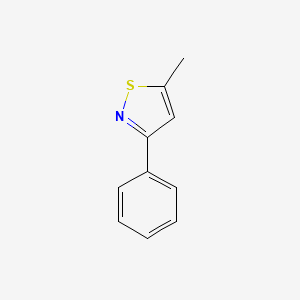

El 5-Metil-3-fenilisotiazol es un compuesto orgánico heterocíclico que pertenece a la familia del isotiazol. Este compuesto presenta un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, con un grupo metilo en la posición 5 y un grupo fenilo en la posición 3. Los isotiazoles son conocidos por sus diversas actividades biológicas y se utilizan en varios campos, incluida la química medicinal y la ciencia de los materiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Metil-3-fenilisotiazol generalmente implica la ciclación de precursores apropiados. Un método común es la reacción de 3-fenil-2-propín-1-amina con fuentes de azufre y nitrógeno en condiciones específicas. La reacción puede ser catalizada por metales de transición como el cobre o el rutenio, que facilitan el proceso de ciclación .

Métodos de producción industrial: La producción industrial de 5-Metil-3-fenilisotiazol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, se están explorando rutas sintéticas libres de metales para reducir los costos y el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: El 5-Metil-3-fenilisotiazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el anillo isotiazol.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en presencia de un catalizador.

Reducción: Borohidruro de sodio en un solvente alcohólico.

Sustitución: Halogenación utilizando bromo o cloro en condiciones ácidas.

Productos principales:

Oxidación: Formación de sulfóxidos o sulfonas.

Reducción: Formación de aminas o alcoholes correspondientes.

Sustitución: Formación de derivados halogenados

Aplicaciones Científicas De Investigación

El 5-Metil-3-fenilisotiazol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.

Medicina: Explorado como un posible compuesto líder para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del 5-Metil-3-fenilisotiazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas formando un enlace covalente con el sitio activo, bloqueando así el acceso del sustrato. Las vías involucradas pueden incluir la inhibición del crecimiento microbiano o la modulación de las vías de señalización en las células .

Compuestos similares:

3-Metil-5-fenilisoxazol: Estructura similar pero con un átomo de oxígeno en lugar de azufre.

5-Metil-3-fenilisoxazol: Estructura similar pero con un átomo de oxígeno en lugar de azufre.

Tiazol: Una estructura más simple con solo azufre y nitrógeno en el anillo.

Singularidad: 5-Metil-3-fen

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.

2-aminothiazole: A thiazole derivative with significant antimicrobial activity.

4-methylthiazole: Another thiazole derivative with applications in flavor and fragrance industries.

Uniqueness

5-methyl-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with biological targets, while the methyl group at the 5-position influences its reactivity and stability .

Propiedades

Fórmula molecular |

C10H9NS |

|---|---|

Peso molecular |

175.25 g/mol |

Nombre IUPAC |

5-methyl-3-phenyl-1,2-thiazole |

InChI |

InChI=1S/C10H9NS/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Clave InChI |

QHGIJBYILYALFB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NS1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.